![molecular formula C17H17FN2O3S B2949076 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzamide CAS No. 899731-56-7](/img/structure/B2949076.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzamide
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Description
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzamide, also known as DTBZF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmaceutical applications. DTBZF is a thiazolidinone derivative that has been synthesized using various methods.
Scientific Research Applications
- Thiazinanes, including derivatives like 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine , have demonstrated antiviral properties. For instance, this compound exhibits anti-HIV activity by a mechanism that could be harnessed for anti-AIDS treatment .
- (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5,5]undecane-4-carbodithioate , a derivative of thiazinane, has been found to possess analgesic activity .
- The well-known antibiotics cephamycin and cephradine (both belonging to the cephalosporin class of β-lactam antibiotics) contain a 1,3-thiazine skeleton . These compounds are used for their antibacterial effects.
- Research has focused on the synthetic methods for obtaining thiazinane derivatives and understanding their chemical reactivity . Investigating these aspects sheds new light on the fascinating world of thiazinanes .
- Thiazinanes are part of a group of fused heterocycles with diverse biological activities. Their structures play a crucial role in natural products and bioactive compounds .
- Azo dyes, when reacted with cysteine and homocysteine , yield stable derivatives of thiazinane under neutral pH conditions. These findings contribute to our understanding of thiazinane chemistry .
Antiviral Activity
Analgesic Properties
Antibiotic Potential
Chemical Reactivity and Synthetic Approaches
Biological Activity
Azo Dye Derivatives
properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-16-6-2-1-5-15(16)17(21)19-13-7-9-14(10-8-13)20-11-3-4-12-24(20,22)23/h1-2,5-10H,3-4,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVJLSKWUGWSKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzamide |
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